N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
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Overview
Description
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound. It also has a methoxy group (-OCH3) and an amide group (-CONH2), both of which can significantly influence the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a cyclopropane ring, and a benzamide group with a methoxy substituent. These functional groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The quinoline ring might undergo electrophilic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could enhance its solubility in polar solvents, while the aromatic rings might contribute to its stability .Scientific Research Applications
Psycho- and Neurotropic Properties
Research on novel quinoline derivatives has demonstrated significant psychoactive and neuroprotective effects. For instance, substances showing sedative, anti-amnesic, and anti-anxiety actions were identified, highlighting the potential for developing new therapeutic agents for neurological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).
Catalytic Synthesis of Quinoline Derivatives
Cyclopropyl groups and related structures have been utilized in the catalytic synthesis of quinoline derivatives. For example, Rh(III)-catalyzed annulation processes involving cyclopropyl groups have been developed to afford quinoline derivatives, showcasing the utility of these groups in complex organic syntheses (Xiong, Xu, Sun, & Cheng, 2018).
Antibacterial Activity
Quinoline derivatives, including those with cyclopropyl and methoxy groups, have been studied for their antibacterial activity. The modifications in the quinoline structure have shown potential in creating compounds with reduced side effects while maintaining or enhancing antibacterial efficacy (Sánchez et al., 1995).
Material Science Applications
Compounds containing quinoline moieties have found applications in material science, such as in the formation of gels and crystalline structures with specific properties. The structural study of these compounds provides insights into their potential uses in developing new materials (Karmakar, Sarma, & Baruah, 2007).
Organic Synthesis Intermediates
Quinoline and cyclopropyl derivatives serve as key intermediates in the synthesis of a wide range of organic compounds. Their versatility facilitates the development of novel synthetic pathways for pharmaceuticals and complex organic molecules (Cordero, Anichini, Goti, & Brandi, 1993).
Future Directions
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-18-9-6-14(7-10-18)20(24)22-17-8-11-19-16(13-17)3-2-12-23(19)21(25)15-4-5-15/h6-11,13,15H,2-5,12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYIGJQFSJZNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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